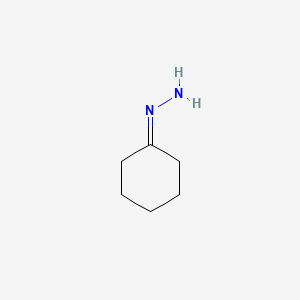

Cyclohexanone, hydrazone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclohexylidenehydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c7-8-6-4-2-1-3-5-6/h1-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKHYFYYSFYSNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NN)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336574 | |

| Record name | Cyclohexanone, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6156-08-7 | |

| Record name | Cyclohexanone, hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Cyclohexanone Hydrazone

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the protons and carbons in cyclohexanone (B45756) hydrazone. These predictions are derived from the analysis of related structures, including cyclohexanone and various hydrazone derivatives. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.

Table 1: Predicted ¹H NMR Data for Cyclohexanone Hydrazone (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 (axial) | 2.20 - 2.40 | Multiplet | 2H |

| H-2, H-6 (equatorial) | 2.40 - 2.60 | Multiplet | 2H |

| H-3, H-5 | 1.60 - 1.80 | Multiplet | 4H |

| H-4 | 1.50 - 1.65 | Multiplet | 2H |

| NH₂ | 4.80 - 5.20 | Broad Singlet | 2H |

Table 2: Predicted ¹³C NMR Data for Cyclohexanone Hydrazone (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 155 - 165 |

| C-2, C-6 | 35 - 45 |

| C-3, C-5 | 26 - 30 |

| C-4 | 24 - 28 |

Experimental Protocols

A standard and reliable method for the synthesis of cyclohexanone hydrazone involves the condensation reaction of cyclohexanone with hydrazine (B178648) hydrate (B1144303).

Synthesis of Cyclohexanone Hydrazone:

A general procedure for the synthesis of hydrazones can be adapted for this reaction.[1]

-

Materials:

-

Cyclohexanone

-

Hydrazine hydrate

-

Ethanol (B145695) (or other suitable solvent)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Petroleum ether

-

-

Procedure:

-

To a solution of cyclohexanone (1.0 mmol) in ethanol (5 mL), add hydrazine hydrate (1.2 mmol).

-

The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is then partitioned between water and ethyl acetate.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is evaporated to yield the crude product, which can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system like petroleum ether-ethyl acetate.

-

NMR Data Acquisition:

For the acquisition of NMR spectra, the following general parameters can be used:

-

Instrumentation: A standard NMR spectrometer with a proton frequency of 300-600 MHz.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice, though other deuterated solvents like DMSO-d₆ can also be used.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).

-

Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

-

Relaxation delay: 2-5 seconds.

-

Molecular Structure and NMR Assignments

The structure of cyclohexanone hydrazone and the atom numbering for NMR assignments are presented below.

Caption: Molecular structure of cyclohexanone hydrazone with atom numbering.

This guide provides a foundational understanding of the NMR characteristics of cyclohexanone hydrazone for professionals in the fields of chemical research and drug development. The predicted data serves as a reliable reference for the identification and characterization of this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Cyclohexanone Hydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of cyclohexanone (B45756) hydrazone. It details the characteristic vibrational frequencies, offers an experimental protocol for its synthesis and subsequent IR analysis, and presents a logical workflow for these procedures. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or have an interest in hydrazone compounds.

Introduction to Cyclohexanone Hydrazone and its Spectroscopic Analysis

Cyclohexanone hydrazone (CAS No. 6156-08-7), with the IUPAC name cyclohexylidenehydrazine, is a chemical compound formed by the condensation reaction of cyclohexanone and hydrazine (B178648). As a member of the hydrazone class of organic compounds, it features a carbon-nitrogen double bond (C=N) which, along with the N-H and C-H bonds, gives rise to a characteristic infrared spectrum. IR spectroscopy is a powerful, non-destructive analytical technique that measures the absorption of infrared radiation by a molecule's vibrations. This absorption pattern provides a unique "fingerprint" of the molecule, allowing for the identification of its functional groups and overall structure. For drug development professionals, understanding the spectroscopic properties of such compounds is crucial for characterization, quality control, and studying molecular interactions.

Experimental Protocols

A reliable method for the synthesis and subsequent IR analysis of cyclohexanone hydrazone is critical for obtaining high-quality, reproducible data. The following protocols are based on established chemical literature.

Synthesis of Cyclohexanone Hydrazone

A common and effective method for the synthesis of cyclohexanone hydrazone involves the reaction of cyclohexanone with hydrazine hydrate (B1144303).

Materials:

-

Cyclohexanone

-

Hydrazine hydrate

-

Methanol (B129727) (as solvent)

Procedure:

-

Dissolve cyclohexanone in methanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture for approximately one hour.

-

Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure to yield the crude product.

-

The resulting cyclohexanone hydrazone can be purified by recrystallization or column chromatography.

Infrared Spectroscopy Analysis

The infrared spectrum of cyclohexanone hydrazone can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Instrumentation:

-

FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)

-

Sample holder (e.g., KBr pellets, ATR crystal)

Procedure:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid cyclohexanone hydrazone sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) Method: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Place the prepared sample in the FTIR spectrometer.

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Infrared Spectrum of Cyclohexanone Hydrazone: Data and Interpretation

The infrared spectrum of cyclohexanone hydrazone is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. While a definitive, publicly available spectrum for the unsubstituted compound is not readily found in the primary literature, the expected peak locations can be inferred from the spectra of related hydrazone compounds and general IR correlation tables.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H stretching (primary amine) | 3400 - 3250 | Medium | Often appears as a doublet (two peaks) for the symmetric and asymmetric stretching of the -NH₂ group. |

| C-H stretching (aliphatic) | 3000 - 2850 | Strong | Corresponds to the stretching vibrations of the C-H bonds in the cyclohexyl ring. |

| C=N stretching (imine/hydrazone) | 1690 - 1640 | Medium | This is a key characteristic peak for hydrazones. Its exact position can be influenced by conjugation and substitution. |

| N-H bending (scissoring) | 1650 - 1580 | Medium | This peak may sometimes overlap with the C=N stretching band. |

| C-H bending (scissoring and rocking) | 1470 - 1370 | Medium | These absorptions are due to the bending vibrations of the CH₂ groups in the cyclohexyl ring. |

| C-N stretching | 1250 - 1020 | Medium | This band arises from the stretching of the carbon-nitrogen single bond. |

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and spectroscopic analysis of cyclohexanone hydrazone.

Mass Spectrometry of Cyclohexanone Hydrazone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of cyclohexanone (B45756) hydrazone (C₆H₁₂N₂), a compound of interest in synthetic chemistry and pharmaceutical development. Understanding its fragmentation behavior is crucial for its identification and characterization in complex matrices. This document outlines the key fragmentation pathways under Electron Ionization (EI), presents quantitative data, and provides standardized experimental protocols.

Core Concepts in the Mass Spectrometry of Cyclohexanone Hydrazone

Electron Ionization (EI) mass spectrometry of cyclohexanone hydrazone results in a characteristic fragmentation pattern that provides a structural fingerprint of the molecule. The process begins with the formation of a molecular ion ([M]•+), which then undergoes a series of fragmentation events to produce smaller, charged fragments. The relative abundance of these fragments is dependent on their stability.

The molecular weight of cyclohexanone hydrazone is 112.17 g/mol .[1] The mass spectrum is characterized by a molecular ion peak and several key fragment ions. The fragmentation is influenced by the presence of the nitrogen-nitrogen single bond and the cyclohexyl ring structure.

Quantitative Mass Spectrometry Data

The EI mass spectrum of cyclohexanone hydrazone exhibits several key fragments. The following table summarizes the major ions observed, their mass-to-charge ratio (m/z), and their proposed structures.

| m/z | Proposed Fragment Ion | Formula | Relative Abundance (Estimated) |

| 112 | [M]•+ (Molecular Ion) | [C₆H₁₂N₂]•+ | Moderate |

| 97 | [M - CH₃]•+ | [C₅H₉N₂]•+ | Low |

| 96 | [M - NH₂]•+ | [C₆H₁₀N]•+ | High |

| 83 | [C₅H₇N]•+ | [C₅H₇N]•+ | Moderate |

| 70 | [C₄H₆N]•+ | [C₄H₆N]•+ | Moderate |

| 55 | [C₄H₇]+ | [C₄H₇]+ | High |

| 41 | [C₃H₅]+ | [C₃H₅]+ | High (Often Base Peak) |

Note: Relative abundances are estimated based on typical fragmentation patterns and may vary depending on the specific instrumentation and experimental conditions.

Fragmentation Pathways

The fragmentation of the cyclohexanone hydrazone molecular ion ([M]•+) proceeds through several competing pathways. The initial ionization typically occurs on one of the nitrogen atoms due to the presence of lone pair electrons.

A significant fragmentation pathway involves the cleavage of the N-N bond, which is relatively weak. Another key fragmentation process is the loss of neutral molecules such as ammonia (B1221849) (NH₃) or diazene (B1210634) (N₂H₂). The cyclohexyl ring can also undergo characteristic fragmentation, leading to the formation of smaller hydrocarbon fragments. The stability of the resulting carbocations and radical cations dictates the predominant fragmentation routes.

Caption: Proposed fragmentation pathway of cyclohexanone hydrazone under EI-MS.

Experimental Protocols

Accurate and reproducible mass spectrometric data for cyclohexanone hydrazone can be obtained by following standardized experimental protocols. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of this compound.

Sample Preparation:

-

Standard Solution: Prepare a stock solution of cyclohexanone hydrazone in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Derivatization (Optional): For certain applications, derivatization may be employed to improve volatility or thermal stability. However, for standard EI-MS analysis, this is often not necessary.

GC-MS Instrumentation and Conditions:

-

Inlet System: Use a split/splitless injector. For trace analysis, a splitless injection is preferred.

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Temperature Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final Hold: 5 minutes at 250 °C.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[2]

-

Mass Range: Scan from m/z 35 to 300.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Caption: General experimental workflow for GC-MS analysis of cyclohexanone hydrazone.

This guide provides foundational information for the mass spectrometric analysis of cyclohexanone hydrazone. For more specific applications, optimization of the experimental parameters may be necessary. Researchers are encouraged to consult relevant literature for advanced techniques and applications.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexanone Hydrazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanone (B45756) hydrazone (C₆H₁₂N₂) is a derivative of cyclohexanone, belonging to the hydrazone class of organic compounds. Hydrazones are characterized by the R₁R₂C=NNH₂ functional group and are notable for their synthetic versatility and diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of cyclohexanone hydrazone, including its synthesis, spectral characterization, and key chemical reactions. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Cyclohexanone Hydrazone and Its Derivatives

| Property | Cyclohexanone Hydrazone | Cyclohexanone Phenylhydrazone | Cyclohexanone 2,4-Dinitrophenylhydrazone |

| Molecular Formula | C₆H₁₂N₂[1] | C₁₂H₁₆N₂ | C₁₂H₁₄N₄O₄[2] |

| Molecular Weight | 112.17 g/mol [1] | 188.27 g/mol | 278.26 g/mol [2] |

| CAS Number | 6156-08-7[1] | 946-82-7 | 1589-62-4[2] |

| Melting Point | Not available | 77 °C[3] | 158-160 °C[2][4] |

| Boiling Point | Not available | Not available | ~421.08 °C (rough estimate)[2] |

| Density | Not available | Not available | ~1.2764 g/cm³ (rough estimate)[2] |

| Solubility | Not available | Soluble in dilute ethanol[3] | Partially soluble in water, soluble in chloroform (B151607) (25 mg/mL)[2][4] |

| XLogP3-AA | 0.9[1] | Not available | Not available |

Note: Some data for derivatives are estimates or from specific experimental conditions.

Synthesis of Cyclohexanone Hydrazone and Derivatives

The synthesis of hydrazones is typically achieved through the condensation reaction of a carbonyl compound with hydrazine (B178648) or its derivatives.[5]

General Synthesis of Cyclohexanone Hydrazone

A common method for the synthesis of cyclohexanone hydrazone involves the reaction of cyclohexanone with hydrazine hydrate (B1144303).

Experimental Protocol: A mixture of cyclohexanone and hydrazine hydrate in a suitable solvent, such as methanol (B129727), is heated under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product can be purified by crystallization or column chromatography. One reported synthesis achieved a 91% yield by heating cyclohexanone with hydrazine hydrate in methanol for one hour.

Synthesis of Cyclohexanone Phenylhydrazone

Experimental Protocol:

-

Dissolve 1.0 g of phenylhydrazine (B124118) hydrochloride and 1.5 g of crystallized sodium acetate (B1210297) in 10 ml of water to prepare a solution of phenylhydrazine.

-

Add a solution of 0.5 ml of cyclohexanone in 8 ml of water to the phenylhydrazine solution.

-

Shake the mixture vigorously until cyclohexanone phenylhydrazone crystallizes.

-

Filter the obtained crystals and wash them thoroughly with water.

-

Purify the product by crystallization from dilute ethanol. The expected melting point of the purified product is 77 °C.[3]

Synthesis of Cyclohexanone 2,4-Dinitrophenylhydrazone

Experimental Protocol: This derivative is often prepared for the identification and characterization of carbonyl compounds.

-

Suspend 0.25 g of 2,4-dinitrophenylhydrazine (B122626) in 5 mL of methanol.

-

Cautiously add 0.5 mL of concentrated sulfuric acid.

-

If necessary, filter the warm solution.

-

Add a solution of 0.2 g of cyclohexanone in 1 mL of methanol.

-

Filter the derivative that forms.

-

Recrystallize the product from methanol or ethanol.

Spectral Data

Detailed spectral data for the parent cyclohexanone hydrazone is limited in publicly accessible databases. However, information on its derivatives and related compounds is available.

1H and 13C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of a hydrazone is characterized by the presence of N-H stretching and C=N stretching vibrations. For comparison, the IR spectrum of the precursor, cyclohexanone, shows a strong characteristic C=O stretching peak around 1710-1715 cm⁻¹.[6][7] In cyclohexanone hydrazone, this peak would be absent and replaced by a C=N stretching absorption, typically in the range of 1650-1550 cm⁻¹. Additionally, N-H stretching bands would be expected in the region of 3400-3200 cm⁻¹.

Mass Spectrometry

The mass spectrum of cyclohexanone hydrazone is available through the NIST Mass Spectrometry Data Center.[1] The fragmentation pattern of nitrophenylhydrazones of cyclohexanone has been studied, providing insights into the mass spectrometric behavior of these compounds.[8][9] The fragmentation is influenced by the structure of the ketone portion of the molecule.[8][9]

Chemical Reactions and Signaling Pathways

Cyclohexanone hydrazone is a versatile intermediate in several important organic reactions.

Wolff-Kishner Reduction

The Wolff-Kishner reduction is a method for converting a carbonyl group to a methylene (B1212753) group. The reaction proceeds via a hydrazone intermediate.[5][10][11]

Reaction Pathway:

-

Hydrazone Formation: Cyclohexanone reacts with hydrazine to form cyclohexanone hydrazone.[10][11]

-

Deprotonation and Rearrangement: In the presence of a strong base (e.g., KOH or NaOH) and heat, the hydrazone is deprotonated. A series of proton transfers and rearrangements leads to the formation of a diimide anion.[5][10]

-

Nitrogen Elimination and Protonation: The diimide anion collapses, eliminating nitrogen gas (N₂) and forming a carbanion. This carbanion is then protonated by the solvent (typically a high-boiling alcohol like ethylene (B1197577) glycol) to yield cyclohexane.[10]

Caption: Wolff-Kishner reduction of cyclohexanone.

Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a classic method for synthesizing indoles from a phenylhydrazone and an aldehyde or ketone under acidic conditions.[12][13][14]

Reaction Pathway:

-

Hydrazone Formation: Cyclohexanone reacts with a (substituted) phenylhydrazine to form the corresponding phenylhydrazone.[15]

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[13]

-

[2][2]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[2][2]-sigmatropic rearrangement.[13]

-

Cyclization and Elimination: The intermediate then cyclizes and eliminates a molecule of ammonia (B1221849) to form the final indole product, in this case, 1,2,3,4-tetrahydrocarbazole.[15]

Caption: Fischer indole synthesis with cyclohexanone.

Biological Activities of Hydrazone Derivatives

Hydrazone derivatives are known to exhibit a wide range of pharmacological activities, making them attractive scaffolds for drug development.

Antimicrobial Activity

Numerous studies have demonstrated the antibacterial and antifungal properties of hydrazone derivatives. For instance, novel cyclohexanone benzoylhydrazones have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains.[16] While some of these compounds showed weak to marginal activity, the general class of hydrazones remains a focus for the development of new antimicrobial agents.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):

-

Preparation of Compounds: Dissolve the hydrazone derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.

-

Preparation of Inoculum: Culture the test microorganisms (bacteria or fungi) and adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial dilutions of the compound stock solutions in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms for a specified period (e.g., 24-48 hours).

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Anticonvulsant Activity

Hydrazone derivatives have also been investigated for their potential as anticonvulsant agents. The structural features of hydrazones can be modified to interact with various targets in the central nervous system.

Conclusion

Cyclohexanone hydrazone is a valuable chemical intermediate with applications in fundamental organic reactions and as a precursor for potentially bioactive molecules. While comprehensive experimental data on the physical properties of the parent compound are limited, the properties of its derivatives and its well-established reactivity in transformations like the Wolff-Kishner reduction and Fischer indole synthesis are well-documented. The broad spectrum of biological activities associated with the hydrazone scaffold continues to drive research into novel derivatives for therapeutic applications. This guide provides a foundational understanding of the core physical and chemical properties of cyclohexanone hydrazone to aid researchers in their scientific endeavors.

References

- 1. Cyclohexanone, hydrazone | C6H12N2 | CID 534700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1589-62-4 CAS MSDS (CYCLOHEXANONE 2,4-DINITROPHENYLHYDRAZONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. 环己酮 2,4-二硝基苯腙 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. en.wikipedia.org [en.wikipedia.org]

- 6. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 7. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. RedoxWK2 [ursula.chem.yale.edu]

- 11. orgosolver.com [orgosolver.com]

- 12. scispace.com [scispace.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Solved EXPERIMENT 5 (TO BE DONE ON) Indole synthesis | Chegg.com [chegg.com]

- 16. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]

The Multifaceted Biological Activities of Cyclohexanone Hydrazone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanone (B45756) hydrazone derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth analysis of their core pharmacological properties, with a focus on their anticancer, antimicrobial, and anticonvulsant effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes known signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure, formed by the condensation of ketones or aldehydes with hydrazines. The incorporation of a cyclohexanone moiety provides a unique lipophilic and conformational framework, which can be readily modified to modulate the biological activity of the resulting hydrazone derivatives. These modifications have led to the discovery of compounds with significant therapeutic potential, including activity against cancer cell lines, various microbial strains, and seizure models.[1][2][3] This guide will explore the synthesis, biological evaluation, and mechanistic aspects of these promising molecules.

Synthesis of Cyclohexanone Hydrazone Derivatives

The synthesis of cyclohexanone hydrazone derivatives is typically a straightforward condensation reaction between cyclohexanone (or a substituted cyclohexanone) and a hydrazine (B178648) or hydrazide derivative.[1] The reaction is often carried out in a suitable solvent such as ethanol (B145695) or methanol, and can be catalyzed by a small amount of acid.[1]

The general reaction scheme is as follows:

Where 'R' can be a wide variety of substituents, including aromatic, heteroaromatic, or aliphatic groups, allowing for the creation of a diverse library of compounds for biological screening.[1]

Biological Activities and Quantitative Data

Cyclohexanone hydrazone derivatives have demonstrated a range of biological activities. The following sections summarize the quantitative data associated with their anticancer, antimicrobial, and anticonvulsant properties.

Anticancer Activity

Hydrazone derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action often involves the induction of apoptosis through various signaling pathways.[4][6]

Table 1: Anticancer Activity of Cyclohexanone Hydrazone Derivatives (IC₅₀ values in µM)

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Substituted Cyclohexanone Hydrazone 1 | A549 (Lung Carcinoma) | 5.94 ± 0.58 | |

| Substituted Cyclohexanone Hydrazone 2 | Capan-1 (Pancreatic Adenocarcinoma) | 7.3 - 11.5 | |

| Substituted Cyclohexanone Hydrazone 3 | HepG2 (Hepatocellular Carcinoma) | 23.6 - 94.7 | [7] |

| Substituted Cyclohexanone Hydrazone 4 | MCF-7 (Breast Adenocarcinoma) | >10 | [8] |

| Substituted Cyclohexanone Hydrazone 5 | MDA-MB-231 (Breast Adenocarcinoma) | >10 | [8] |

Note: Data is compiled from various sources and may not represent a single, directly comparable study.

Antimicrobial Activity

The antimicrobial potential of cyclohexanone hydrazones has been evaluated against a range of bacterial and fungal pathogens.[1][9] Their mechanism of action can involve the disruption of microbial cell walls or the inhibition of essential enzymes like DNA gyrase.[9][10]

Table 2: Antimicrobial Activity of Cyclohexanone Benzoylhydrazone Derivatives

| Compound | S. epidermidis ATCC 12228 (MIC, µg/mL) | S. aureus ATCC 29213 (MIC, µg/mL) | C. parapsilosis ATCC 22019 (MIC, µg/mL) | Reference |

| 2a | 625 | 625 | 625 | [11] |

| 2b | 625 | 625 | 625 | [11] |

| 2c | 312.5 | 312.5 | >2500 | [11] |

| 2d | 625 | 625 | >2500 | [11] |

| 2e | 625 | 625 | 625 | [11] |

| 2f | 625 | 625 | 625 | [11] |

| 2g | 312.5 | 312.5 | >2500 | [11] |

| 2i | 625 | 625 | 625 | [11] |

| 2j | 312.5 | 312.5 | >2500 | [11] |

Note: All other tested compounds showed MIC values >2500 µg/mL against the tested strains.[11]

Anticonvulsant Activity

Several studies have highlighted the potential of hydrazone derivatives as anticonvulsant agents.[12] The mechanism is often attributed to the modulation of ion channels, such as voltage-gated sodium channels, or enhancement of GABAergic neurotransmission.[13][14]

Table 3: Anticonvulsant Activity of Hydrazone Derivatives (ED₅₀ values)

| Compound/Derivative | Seizure Model | ED₅₀ (mg/kg) | Reference |

| Cyclohexanecarboxamide 6d | scPTZ | 0.04 mmol/kg | [12] |

| Cyclohexanecarboxamide 5a | MES | 100% protection | [12] |

| Cyclohexanecarboxamide 6b | MES | 100% protection | [12] |

| 1,2,4-triazine-hydrazone 6k | MES | 54.31 | [15] |

| 1,2,4-triazine-hydrazone 6r | MES | 46.05 | [15] |

Note: Data is compiled from various sources and includes derivatives that are not strictly cyclohexanone hydrazones but are structurally related and indicative of the potential of this class of compounds.

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the cyclohexanone hydrazone derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity: Agar (B569324) Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound.

Protocol:

-

Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard).

-

Plate Inoculation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar plates.

-

Well Preparation: Create wells (6 mm diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 100 µL) of the cyclohexanone hydrazone derivative solution (at a known concentration) into each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method.

Anticonvulsant Activity: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for generalized tonic-clonic seizures.

Protocol:

-

Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions.

-

Compound Administration: Administer the cyclohexanone hydrazone derivative intraperitoneally or orally at various doses.

-

Electroshock Application: At the time of peak effect of the drug, deliver a high-frequency electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.

-

Seizure Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection Assessment: Abolition of the hindlimb tonic extension is considered as protection. The ED₅₀ (the dose that protects 50% of the animals) is then calculated.

Signaling Pathways and Mechanisms of Action

The biological activities of cyclohexanone hydrazone derivatives are mediated through various molecular mechanisms. The following diagrams illustrate some of the key pathways.

Anticancer Activity: Apoptosis Induction Pathway

Caption: Proposed apoptosis induction pathway by cyclohexanone hydrazone derivatives.

Antimicrobial Activity: Bacterial Cell Wall Inhibition

Caption: Potential antimicrobial mechanisms of cyclohexanone hydrazone derivatives.

Anticonvulsant Activity: Modulation of Neuronal Excitability

Caption: Proposed anticonvulsant mechanisms of cyclohexanone hydrazone derivatives.

Structure-Activity Relationships (SAR)

The biological activity of cyclohexanone hydrazone derivatives is significantly influenced by the nature and position of substituents on both the cyclohexanone and hydrazone moieties.

-

Anticancer Activity: Electron-withdrawing groups on the aromatic ring of the hydrazone moiety have been shown to enhance cytotoxic activity in some cases. The lipophilicity of the molecule also plays a crucial role in its ability to cross cell membranes.

-

Antimicrobial Activity: The presence of specific functional groups, such as halogens or nitro groups, on the aryl hydrazone part can significantly impact the antimicrobial spectrum and potency.[16]

-

Anticonvulsant Activity: Lipophilicity is a key factor, with more lipophilic compounds often exhibiting better anticonvulsant effects. The nature of the substituent on the hydrazone nitrogen can influence the interaction with target proteins like ion channels or receptors.[17]

Conclusion and Future Perspectives

Cyclohexanone hydrazone derivatives represent a valuable scaffold for the development of new therapeutic agents. Their synthetic accessibility and the tunability of their biological activities make them an attractive area for further research. Future studies should focus on:

-

Lead Optimization: Systematic modification of the cyclohexanone and hydrazone moieties to improve potency and selectivity.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways to better understand their therapeutic effects and potential side effects.

-

In Vivo Efficacy and Safety: Evaluation of promising candidates in animal models to assess their pharmacokinetic properties, in vivo efficacy, and toxicity profiles.

The continued exploration of this chemical space holds significant promise for the discovery of novel drugs to combat a range of diseases, from cancer and infectious diseases to neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of some hydrazone derivatives as new anticandidal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones | MDPI [mdpi.com]

- 11. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]

- 12. Convulsant and anticonvulsant cyclopentanones and cyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Journal of Cellular Neuroscience and Oxidative Stress » Submission » Voltage gated sodium channels and epilepsy [dergipark.org.tr]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Thymoquinone hydrazone derivatives cause cell cycle arrest in p53-competent colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis of Substituted Cyclohexanone Hydrazones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted cyclohexanone (B45756) hydrazones represent a versatile class of organic compounds with significant potential in medicinal chemistry and materials science. Their biological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties, are intrinsically linked to their three-dimensional structure. A thorough structural analysis is therefore paramount for understanding structure-activity relationships (SAR) and designing novel therapeutic agents. This guide provides an in-depth overview of the key analytical techniques employed in the structural elucidation of substituted cyclohexanone hydrazones, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Synthesis of Substituted Cyclohexanone Hydrazones

The most common and straightforward method for the synthesis of cyclohexanone hydrazones is the condensation reaction between a substituted cyclohexanone and a substituted hydrazine.[1][2] The reaction is typically carried out in an alcohol solvent, often with a catalytic amount of acid to facilitate the dehydration step.

General Synthesis Workflow

The synthesis process follows a logical progression from starting materials to the final, purified product, with in-process controls to ensure reaction completion and purity.

Caption: General workflow for the synthesis of substituted cyclohexanone hydrazones.

Detailed Experimental Protocol: Synthesis of (E)-N'-(4-tert-butylcyclohexylidene)benzohydrazide

This protocol provides a representative example of the synthesis of a substituted cyclohexanone hydrazone.

-

Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylcyclohexanone (B146137) (1.54 g, 10 mmol) and benzohydrazide (B10538) (1.36 g, 10 mmol) in 30 mL of absolute ethanol.

-

Reaction Initiation: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate (B1210297) solvent system.

-

Work-up: After completion of the reaction (as indicated by the disappearance of the starting materials on TLC), remove the heat source and allow the mixture to cool to room temperature.

-

Crystallization: Cool the flask in an ice bath for 30 minutes to facilitate the precipitation of the product.

-

Purification: Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at 50 °C for 2 hours to yield the final compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the initial structural elucidation of newly synthesized compounds. NMR, IR, and Mass Spectrometry provide complementary information to piece together the molecular framework.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The key characteristic absorption bands for cyclohexanone hydrazones are the C=N (imine) and N-H stretches.

| Compound/Functional Group | C=N Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Reference |

| Cyclohexanone | - | - | ~1710 | [3][4] |

| General Hydrazone | 1580-1650 | 3200-3400 | - | [5] |

| (E)-N'-(cyclohexylidene)benzohydrazide | ~1635 | ~3250 | ~1660 (Amide I) | [5] |

Note: The C=O stretch in the table refers to the amide carbonyl in aroylhydrazones, a common subclass. The N-H band may be absent in N,N-disubstituted hydrazones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum of substituted cyclohexanone hydrazones will show characteristic signals for the cyclohexyl ring protons and any substituents. The chemical shifts of the α-protons on the cyclohexyl ring are particularly diagnostic.

The carbon NMR spectrum is especially useful for identifying the imine carbon (C=N) and the carbonyl carbon in aroylhydrazones.

| Compound | C=N (δ, ppm) | Cyclohexyl Cα (δ, ppm) | Cyclohexyl Cβ (δ, ppm) | Cyclohexyl Cγ (δ, ppm) | Reference |

| Cyclohexanone Dimethylhydrazone | ~165.2 | 36.2, 28.1 | 26.3 | 25.4 | |

| 4-t-Butylcyclohexanone Hydrazone | ~157.0 | 35.5 | 27.5 | 47.1 (C-tBu) | |

| (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine | ~137.4 | - | - | - | [6] |

Note: Chemical shifts can vary depending on the solvent and the specific substituents on the aromatic rings and the cyclohexyl moiety.

Experimental Protocol: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified hydrazone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Parameters: Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling constants to assign the structure. Assign the signals in the ¹³C NMR spectrum based on chemical shifts and, if necessary, by using 2D NMR techniques like HSQC and HMBC.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional conformation of the molecule in the solid state. This technique is invaluable for unambiguously determining stereochemistry and observing intermolecular interactions such as hydrogen bonding.[7][8]

Crystallographic Data Analysis Workflow

The process of determining a crystal structure from X-ray diffraction data is a multi-step process requiring specialized software and careful analysis.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Representative Crystallographic Data

The following table presents selected bond lengths and angles for a hypothetical substituted cyclohexanone hydrazone, illustrating the type of quantitative data obtained from X-ray crystallography.

| Parameter | Bond/Angle | Length (Å) / Angle (°) |

| Bond Length | C=N | 1.28 - 1.30 |

| N-N | 1.37 - 1.39 | |

| C-C (cyclohexyl) | 1.52 - 1.54 | |

| Bond Angle | C-N-N | 116 - 120 |

| C=N-N | 118 - 122 | |

| Torsion Angle | C-C-C-C (cyclohexyl) | 54 - 58 |

Note: These values are typical ranges and can vary based on the specific substitution pattern and crystal packing forces.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension) by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.[9]

-

Crystal Mounting: Carefully select a high-quality, single crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Mount the goniometer head on the diffractometer. A stream of cold nitrogen (e.g., at 100 K) is often used to minimize thermal motion and radiation damage. The instrument software is used to determine the unit cell parameters and to collect the diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution: Process the collected data to obtain a set of structure factors. The initial structural model is typically solved using direct methods or Patterson methods.

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.

-

Validation: The final refined structure is validated using crystallographic software to check for geometric reasonability and other quality indicators. The final structural data is typically deposited in a crystallographic database.

Conclusion

The structural analysis of substituted cyclohexanone hydrazones is a multi-faceted process that relies on the synergistic use of synthetic chemistry, spectroscopy, and X-ray crystallography. A systematic approach, as outlined in this guide, from synthesis and purification to detailed spectroscopic and crystallographic analysis, is crucial for the unambiguous determination of their molecular structures. This foundational knowledge is indispensable for the rational design of new derivatives with tailored biological activities and for advancing their potential applications in drug discovery and development.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Cyclohexanone(108-94-1) IR Spectrum [chemicalbook.com]

- 3. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 4. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Spectroscopic and X-ray crystallographic evidence for electrostatic effects in 4-substituted cyclohexanone-derived hydrazones, imines, and corresponding salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

The Genesis of a Versatile Functional Group: A Technical Guide to the Discovery and History of Hydrazone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrazones, organic compounds characterized by the R¹R²C=NNH₂ functional group, represent a cornerstone of modern organic chemistry. Their rich history is interwoven with the foundational discoveries of 19th-century chemists, and their versatile reactivity has positioned them as indispensable building blocks in contemporary drug discovery and materials science. This technical guide provides an in-depth exploration of the discovery and historical development of hydrazone compounds, offering detailed experimental protocols from pivotal eras, quantitative data for key reactions, and a visualization of a significant hydrazone-mediated transformation.

The Dawn of Hydrazine (B178648) Chemistry: Discovery and a New Class of Compounds

The story of hydrazones is intrinsically linked to the discovery of their parent compound, hydrazine (H₂N-NH₂). In 1887, the German chemist Theodor Curtius was the first to successfully synthesize hydrazine.[1][2] His work laid the groundwork for the exploration of a new class of nitrogen-containing compounds.

A few years prior, in 1875, Emil Fischer , another pioneering German chemist, had already made a significant contribution by synthesizing the first organic hydrazine derivative, phenylhydrazine (B124118) (C₆H₅NHNH₂).[3] This discovery was a critical stepping stone towards the creation and understanding of hydrazones. Fischer's initial work on hydrazine compounds was published in the "Berichte der deutschen chemischen Gesellschaft".[3][4]

The fundamental reaction for the synthesis of hydrazones, the condensation of a hydrazine derivative with an aldehyde or a ketone, was established during this period. This reaction, characterized by the formation of a carbon-nitrogen double bond, proved to be a robust and versatile method for creating these new compounds.

Early Applications: Unraveling the Complexity of Sugars

One of the most significant early applications of hydrazones was in the field of carbohydrate chemistry. Emil Fischer utilized his discovery of phenylhydrazine to develop the osazone formation reaction , a method that was instrumental in the elucidation of the stereochemistry of monosaccharides.[5][6]

The reaction of a reducing sugar with an excess of phenylhydrazine results in the formation of a crystalline derivative called an osazone. These osazones have characteristic crystal shapes and melting points, which allowed for the identification and differentiation of various sugars that were otherwise difficult to characterize.[5][7] For example, glucose, fructose, and mannose, which differ in their stereochemistry at the C1 and C2 positions, all form the same osazone, a crucial piece of evidence in determining their structural relationships.[5]

Experimental Protocols: A Glimpse into Historical and Modern Synthesis

The methodologies for synthesizing hydrazones have evolved from the foundational techniques of the 19th century to more refined and efficient modern procedures.

Historical Protocol: Osazone Formation from a Reducing Sugar (circa late 19th/early 20th Century)

This protocol is based on the classical method used by Emil Fischer and his contemporaries for the characterization of sugars.

Objective: To synthesize the osazone of a reducing sugar for identification purposes.

Materials:

-

Reducing sugar (e.g., glucose)

-

Phenylhydrazine hydrochloride

-

Sodium acetate (B1210297)

-

Distilled water

-

Glacial acetic acid (optional, for adjusting pH)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

Dissolve 1.0 g of the reducing sugar in 10 mL of distilled water in a test tube.

-

Add 2.0 g of phenylhydrazine hydrochloride and 3.0 g of sodium acetate to the sugar solution. The sodium acetate acts as a buffer to maintain a slightly acidic pH.

-

Shake the mixture well to dissolve the solids.

-

Heat the test tube in a boiling water bath for 30-45 minutes. The formation of a yellow crystalline precipitate indicates the formation of the osazone.

-

Allow the mixture to cool slowly to room temperature to promote the growth of larger crystals.

-

Filter the crystalline osazone using a Büchner funnel and wash with a small amount of cold water.

-

Recrystallize the crude osazone from hot ethanol to obtain purified crystals.

-

Dry the crystals and determine their melting point and observe their crystalline structure under a microscope for identification.

Modern Protocol: Synthesis of Acetone (B3395972) Phenylhydrazone

This protocol illustrates a standard modern laboratory procedure for the synthesis of a simple hydrazone.

Objective: To synthesize acetone phenylhydrazone from acetone and phenylhydrazine.

Materials:

-

Acetone

-

Phenylhydrazine

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 5.4 g (0.05 mol) of phenylhydrazine in 20 mL of ethanol.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Slowly add 2.9 g (0.05 mol) of acetone to the solution while stirring.

-

An exothermic reaction will occur, and a precipitate may start to form.

-

Continue stirring the mixture at room temperature for 30 minutes.

-

If no precipitate forms, gently warm the mixture on a water bath for 10-15 minutes.

-

Cool the reaction mixture in an ice bath to complete the crystallization.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure acetone phenylhydrazone.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of hydrazone derivatives.

Table 1: Physical Properties of Osazones Derived from Common Sugars

| Sugar | Osazone Name | Crystal Shape | Melting Point (°C) |

| Glucose | Glucosazone | Needle-shaped (broomstick) | 204-205 |

| Fructose | Fructosazone | Needle-shaped (broomstick) | 204-205 |

| Mannose | Mannosazone | Needle-shaped (broomstick) | 204-205 |

| Galactose | Galactosazone | Rhombic plates | 196 |

| Lactose | Lactosazone | Powder puff-shaped | 200 |

| Maltose | Maltosazone | Petal-shaped | 206 |

Table 2: Synthesis of Substituted Benzaldehyde Phenylhydrazones

| Aldehyde | Phenylhydrazine | Product | Yield (%) | Melting Point (°C) |

| Benzaldehyde | Phenylhydrazine | Benzaldehyde phenylhydrazone | 92 | 157-158 |

| 4-Chlorobenzaldehyde | Phenylhydrazine | 4-Chlorobenzaldehyde phenylhydrazone | 95 | 130-131 |

| 4-Nitrobenzaldehyde | Phenylhydrazine | 4-Nitrobenzaldehyde phenylhydrazone | 98 | 158-159 |

| 4-Methoxybenzaldehyde | Phenylhydrazine | 4-Methoxybenzaldehyde phenylhydrazone | 94 | 120-121 |

A Key Transformation: The Wolff-Kishner Reduction

Hydrazones are not merely stable derivatives; they are also key intermediates in important organic transformations. One such reaction is the Wolff-Kishner reduction , discovered independently by Nikolai Kishner in 1911 and Ludwig Wolff in 1912. This reaction provides a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[6]

The reaction proceeds via the formation of a hydrazone intermediate, which is then treated with a strong base at high temperatures to liberate nitrogen gas and form the alkane.

Caption: The reaction mechanism of the Wolff-Kishner reduction.

Conclusion

From their serendipitous discovery in the late 19th century to their central role in modern synthetic and analytical chemistry, hydrazone compounds have had a profound impact on the scientific landscape. The pioneering work of chemists like Theodor Curtius and Emil Fischer not only introduced this versatile functional group but also demonstrated its immediate utility in solving complex structural problems in carbohydrate chemistry. The evolution of their synthesis and the discovery of their intermediacy in powerful reactions like the Wolff-Kishner reduction underscore the enduring importance of hydrazones. For researchers and professionals in drug development, a thorough understanding of the history and fundamental chemistry of hydrazones provides a strong foundation for innovation and the design of novel molecules with significant therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Full text of "Berichte der Deutschen Chemischen Gesellschaft [etc.]" [archive.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Osazone - Wikipedia [en.wikipedia.org]

- 6. An important reaction used by Emil Fischer in his research on carbohydrat.. [askfilo.com]

- 7. scribd.com [scribd.com]

Computational Modeling of Cyclohexanone Hydrazone: A Technical Guide for Drug Discovery

Introduction

Cyclohexanone (B45756) hydrazones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the hydrazone scaffold (R1R2C=NNR3R4) allows for a wide range of structural modifications, enabling the fine-tuning of their biological activity. Computational modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of these compounds, facilitating the rational design of more potent and selective therapeutic agents. This technical guide provides an in-depth overview of the computational modeling of cyclohexanone hydrazone structures, aimed at researchers, scientists, and drug development professionals.

Theoretical Framework: Density Functional Theory (DFT)

At the core of computational modeling of molecular structures is Density Functional Theory (DFT), a quantum mechanical method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties of cyclohexanone hydrazones.

A commonly employed method for these calculations is Becke's three-parameter hybrid exchange-correlation functional (B3LYP) combined with a basis set such as 6-31G(d,p) or 6-311+G**. This level of theory provides a good balance between computational cost and accuracy for molecules of this size.

Geometric Parameters: A Comparison of Theory and Experiment

Table 1: Selected Experimental and Theoretical Geometric Parameters of a Cyclohexanone Hydrazone Derivative.

| Parameter | Bond/Angle | Experimental (X-ray)[1] | Theoretical (DFT/B3LYP) |

| Bond Length (Å) | C=N | ~1.28 | Varies with basis set |

| N-N | ~1.38 | Varies with basis set | |

| C-C (aromatic, near imino) | 1.420, 1.422 | Varies with basis set | |

| C-C (aromatic, other) | avg. 1.377 | Varies with basis set | |

| Bond Angle (°) | C-N-N | ~117-120 | Varies with basis set |

| C-C-C (cyclohexane ring) | ~110-112 | Varies with basis set |

Note: Theoretical values are dependent on the specific derivative and the level of theory used. The experimental values are for cyclohexanone 2,4-dinitrophenylhydrazone.

Experimental Protocols

Synthesis of Cyclohexanone Hydrazones

The synthesis of cyclohexanone hydrazones is typically a straightforward condensation reaction between cyclohexanone and a hydrazine (B178648) derivative.

General Procedure:

-

A solution of the desired hydrazine (e.g., phenylhydrazine (B124118) hydrochloride) is prepared in a suitable solvent, often a mixture of ethanol (B145695) and water.[2][3]

-

For reactions involving hydrazine hydrochlorides, a base such as sodium acetate (B1210297) is added to liberate the free hydrazine.[3]

-

Cyclohexanone, dissolved in a minimal amount of the same solvent, is then added to the hydrazine solution.

-

The reaction mixture is stirred, often at room temperature, and the progress is monitored by thin-layer chromatography (TLC).[2]

-

Upon completion, the product often precipitates out of the solution and can be collected by filtration.

-

The crude product is then washed and can be further purified by recrystallization, typically from ethanol.[3]

Workflow for Synthesis and Characterization:

Caption: A flowchart illustrating the synthesis, analysis, and application of cyclohexanone hydrazones in drug discovery.

Biological Activity and Quantitative Structure-Activity Relationship (QSAR)

QSAR studies are essential for understanding how the chemical structure of cyclohexanone hydrazone derivatives influences their biological activity. These studies use statistical methods to correlate physicochemical properties of the molecules with their observed biological effects, such as anticancer activity.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of cyclohexanone hydrazone derivatives against a variety of cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds.

Table 2: Anticancer Activity (IC50, µM) of Selected Hydrazone Derivatives.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Quinazolinone Hydrazone (7n) | A549 (Lung) | 7.36 | [4] |

| Quinazolinone Hydrazone (7n) | PC-3 (Prostate) | 7.73 | [4] |

| N-Acyl Hydrazone (7a-e series) | MCF-7 (Breast) | 7.52 - 25.41 | [5] |

| N-Acyl Hydrazone (7a-e series) | PC-3 (Prostate) | 10.19 - 57.33 | [5] |

| Hydrazone-Sulfonate Hybrid (4g) | MCF-7 (Breast) | 17.8 | [6] |

| Hydrazone-Sulfonate Hybrid (4h) | MCF-7 (Breast) | 21.2 | [6] |

Molecular Docking and Mechanism of Action

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode of a ligand (e.g., a cyclohexanone hydrazone derivative) to the active site of a target protein.

Hydrazone derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway involves receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Signaling Pathway Inhibition

The binding of a growth factor to its receptor tyrosine kinase triggers a signaling cascade that often involves the RAS-RAF-MEK-ERK (MAPK) pathway, ultimately leading to cell proliferation. Hydrazone-based inhibitors can block this pathway at the receptor level, preventing its activation. Furthermore, inhibition of these pathways can induce apoptosis (programmed cell death) through the activation of caspases.

Signaling Pathway for Hydrazone-based Anticancer Activity:

Caption: A diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway and induction of apoptosis by a cyclohexanone hydrazone derivative.

Computational modeling, particularly DFT, QSAR, and molecular docking, provides invaluable tools for the study of cyclohexanone hydrazones and their derivatives. By combining theoretical calculations with experimental data, researchers can gain a deeper understanding of the structural features that govern their biological activity. This integrated approach is crucial for the rational design and development of novel and more effective therapeutic agents based on the cyclohexanone hydrazone scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. CYCLOHEXANONE PHENYLHYDRAZONE synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: The Role of Cyclohexanone Hydrazone in the Wolff-Kishner Reduction of Ketones

Introduction

The Wolff-Kishner reduction is a cornerstone reaction in organic synthesis, prized for its ability to completely deoxygenate ketones and aldehydes to their corresponding alkanes.[1] This transformation is particularly valuable in multi-step syntheses, such as in drug development, where a carbonyl group may be used to direct a specific synthetic step and then must be removed without affecting other sensitive functional groups. The reaction proceeds under strongly basic conditions, making it an excellent alternative to the acid-catalyzed Clemmensen reduction, especially for substrates that are sensitive to acid.[1] At the heart of this reaction lies a critical intermediate: the hydrazone. This document will delve into the formation and significance of cyclohexanone (B45756) hydrazone as a model intermediate in the Wolff-Kishner reduction, providing detailed protocols and comparative data for researchers.

The Central Role of the Hydrazone Intermediate

The Wolff-Kishner reduction is not a direct conversion of a ketone to an alkane. It is a two-stage process that begins with the formation of a hydrazone.[1]

-

Formation of Cyclohexanone Hydrazone : In the initial step, cyclohexanone reacts with hydrazine (B178648) (N₂H₄) in a condensation reaction to form cyclohexanone hydrazone. This reaction involves the nucleophilic attack of hydrazine on the carbonyl carbon, followed by the elimination of a water molecule.[1]

-

Decomposition of the Hydrazone : The formed hydrazone is then subjected to high temperatures in the presence of a strong base, such as potassium hydroxide (B78521) (KOH). The base deprotonates the terminal nitrogen of the hydrazone, initiating a sequence of steps that culminate in the evolution of highly stable nitrogen gas (N₂). This irreversible loss of nitrogen gas is the thermodynamic driving force for the reaction, leading to the formation of a carbanion at the original carbonyl position.[1]

-

Protonation : The highly reactive carbanion is then rapidly protonated by a proton source in the reaction mixture (typically the solvent, like diethylene glycol, or water) to yield the final alkane product, cyclohexane (B81311).

The entire mechanistic pathway underscores the necessity of the hydrazone intermediate. Without its formation, the subsequent base-mediated elimination of nitrogen cannot occur.

Reaction Mechanism and Workflow Diagrams

The mechanism of the Wolff-Kishner reduction can be visualized as a two-part sequence: hydrazone formation followed by base-catalyzed decomposition.

Caption: Mechanism of the Wolff-Kishner Reduction.

A typical experimental procedure, particularly the efficient one-pot Huang-Minlon modification, follows a distinct workflow designed to optimize reaction conditions for both stages.

Caption: Experimental Workflow for the Huang-Minlon Modification.

Quantitative Data: The Huang-Minlon Modification

The original Wolff-Kishner procedure required anhydrous hydrazine and sodium ethoxide in a sealed tube at high temperatures, often leading to long reaction times and safety concerns.[1] In 1946, Huang-Minlon introduced a significantly more practical and efficient one-pot modification.[1][2] This method uses a high-boiling solvent (diethylene glycol), aqueous hydrazine hydrate, and a strong base (KOH or NaOH). The key innovation is the distillation of water and excess hydrazine after the initial hydrazone formation, which allows the reaction temperature to rise sufficiently (to ~200°C) to drive the reduction to completion in a much shorter time.[1][2] This modification results in significantly improved yields.[1]

The following table summarizes representative yields obtained using the Huang-Minlon modification for various ketone substrates, demonstrating the method's broad applicability.

| Substrate | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| Cyclohexanone | Cyclohexane | Diethylene Glycol | KOH | ~200 | 3-5 | >80 |

| β-(p-phenoxybenzoyl)propionic acid | γ-(p-phenoxyphenyl)butyric acid | Diethylene Glycol | NaOH | ~200 | 2 | 95 |

| Cholestanone | Cholestane | Diethylene Glycol | KOH | ~200 | 2 | 85 |

| Δ⁵-Cholestenone | Δ⁵-Cholestene | Diethylene Glycol | KOH | ~200 | 2 | 80 |

| Desoxybenzoin | Dibenzyl | Diethylene Glycol | KOH | ~200 | 2 | 92 |

| Benzophenone | Diphenylmethane | Diethylene Glycol | KOH | ~200 | 2 | 95 |

Experimental Protocols

Protocol 1: Huang-Minlon Reduction of Cyclohexanone to Cyclohexane

This protocol is adapted from the general procedure described by Huang-Minlon and is representative for the reduction of simple aliphatic ketones.

Materials:

-

Cyclohexanone (e.g., 9.81 g, 0.10 mol)

-

Potassium Hydroxide (KOH), pellets (e.g., 16.8 g, 0.30 mol)

-

Hydrazine Hydrate (85% solution in water) (e.g., 17.7 mL, ~0.30 mol)

-

Diethylene Glycol (DEG) (e.g., 100 mL)

-

Diethyl ether or Pentane (B18724) for extraction

-

Saturated NaCl solution (brine)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethylene glycol (100 mL), potassium hydroxide pellets (16.8 g), and hydrazine hydrate (17.7 mL).

-

Addition of Ketone : Add the cyclohexanone (9.81 g) to the flask.

-

Hydrazone Formation (Stage 1) : Heat the mixture using a heating mantle. Bring the solution to a gentle reflux (the temperature will be around 130-140°C) and maintain for 1.5 hours to ensure complete formation of the cyclohexanone hydrazone.

-

Water Removal : After the initial reflux, remove the reflux condenser and replace it with a distillation head. Heat the mixture more strongly to distill off water and excess hydrazine. Continue distillation until the temperature of the reaction mixture rises to 190-200°C.

-

Reduction (Stage 2) : Once the temperature has reached ~200°C, reattach the reflux condenser and continue to heat the mixture at reflux for an additional 3 to 4 hours. The solution will typically become clear or homogeneous during this period.

-

Work-up : Allow the reaction mixture to cool to room temperature. Carefully dilute the cooled mixture with 100 mL of water.

-

Extraction : Transfer the diluted mixture to a separatory funnel and extract the product with diethyl ether or pentane (3 x 50 mL).

-

Washing and Drying : Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation : Filter off the drying agent. Since cyclohexane is highly volatile, careful distillation using a short Vigreux column is the preferred method of purification to separate it from any residual diethylene glycol and obtain the pure product.

Safety Precautions:

-

Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The reaction is performed at very high temperatures. Use appropriate caution with heating mantles.

-

Potassium hydroxide is highly corrosive. Avoid contact with skin and eyes.

References

Application Notes and Protocols for the Synthesis of Pyrazoles using Cyclohexanone Hydrazone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles and their partially saturated derivatives, such as 4,5,6,7-tetrahydroindazoles, are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Cyclohexanone (B45756) hydrazone serves as a versatile and readily available starting material for the construction of these valuable compounds. This document provides detailed application notes and experimental protocols for two effective methods for the synthesis of pyrazoles and tetrahydroindazoles from cyclohexanone hydrazone and its derivatives: the Vilsmeier-Haack reaction and a Brønsted acid-mediated cyclization.

Method 1: Vilsmeier-Haack Reaction for the Synthesis of 4,5,6,7-Tetrahydroindazoles

The Vilsmeier-Haack reaction is a powerful method for the formylation and subsequent cyclization of electron-rich compounds, including hydrazones, to yield heterocyclic systems.[2][3] When applied to cyclohexanone hydrazones, this reaction provides a direct route to 4,5,6,7-tetrahydroindazole derivatives. The use of microwave irradiation can significantly shorten reaction times and improve yields.[2][3]

Reaction Principle

The reaction proceeds through the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The hydrazone then acts as a nucleophile, attacking the Vilsmeier reagent, which is followed by an intramolecular cyclization and subsequent elimination to afford the aromatic tetrahydroindazole (B12648868) ring system.

Caption: General mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes the synthesis of 4,5,6,7-tetrahydroindazole derivatives from substituted cyclohexanone hydrazones using a microwave-assisted Vilsmeier-Haack reaction.[2][3]

Materials:

-

Substituted cyclohexanone hydrazone (1.0 mmol)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Microwave reactor

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Preparation of the Vilsmeier Reagent: In a round-bottom flask, cool DMF in an ice bath. Slowly add POCl₃ (3 equivalents) dropwise with stirring. Allow the mixture to stir for 15 minutes at 0°C to form the Vilsmeier reagent.

-

Reaction: To the freshly prepared Vilsmeier reagent, add the substituted cyclohexanone hydrazone (1.0 mmol).

-

Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate at 90°C for 10 minutes.[2][3]

-

Work-up: After cooling the reaction mixture to room temperature, carefully pour it into a beaker containing crushed ice and then neutralize with a saturated aqueous NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-